molecular formula C12H17N3O B7464993 1-Benzyl-3-(pyrrolidin-3-yl)urea

1-Benzyl-3-(pyrrolidin-3-yl)urea

Cat. No.: B7464993
M. Wt: 219.28 g/mol
InChI Key: BDXCSHCRUMBDCX-UHFFFAOYSA-N
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Description

1-Benzyl-3-(pyrrolidin-3-yl)urea is a urea derivative characterized by a benzyl group attached to one nitrogen atom of the urea moiety and a pyrrolidin-3-yl group (a five-membered cyclic amine) attached to the other nitrogen.

Properties

IUPAC Name

1-benzyl-3-pyrrolidin-3-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c16-12(15-11-6-7-13-9-11)14-8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDXCSHCRUMBDCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(pyrrolidin-3-yl)urea can be synthesized through various methods. One common approach involves the reaction of benzyl isocyanate with pyrrolidine. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran, under mild conditions. The reaction can be catalyzed by a base such as triethylamine to facilitate the formation of the urea linkage.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

1-Benzyl-3-(pyrrolidin-3-yl)urea undergoes various chemical reactions, including:

Oxidation:

  • The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the benzyl group, converting it into a benzaldehyde or benzoic acid derivative.

Reduction:

  • Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the urea moiety to form corresponding amines.

Substitution:

  • Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as halides or alkoxides replace the benzyl group.

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate, hydrogen peroxide.
  • Reducing agents: Lithium aluminum hydride, sodium borohydride.
  • Solvents: Dichloromethane, tetrahydrofuran.
  • Catalysts: Triethylamine.

Major Products:

  • Oxidation products: Benzaldehyde, benzoic acid derivatives.
  • Reduction products: Corresponding amines.
  • Substitution products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Benzyl-3-(pyrrolidin-3-yl)urea has several applications in scientific research:

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential to form various derivatives.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential drug candidate due to its unique structural features.
  • Studied for its ability to interact with specific biological targets.

Industry:

  • Utilized in the development of new materials and chemical processes.
  • Potential applications in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(pyrrolidin-3-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key physicochemical properties of 1-Benzyl-3-(pyrrolidin-3-yl)urea analogs and related aryl-substituted urea derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents References
3-(1-Benzyl-3-pyrrolidinyl)-1,1-diphenylurea 19985-26-3 Not provided Not provided Not reported Pyrrolidinyl, diphenyl
1-Benzyl-3-(4-fluorophenyl)urea Not provided C₁₄H₁₃FN₂O 244.27 179 4-Fluorophenyl
1-Benzyl-3-(p-tolyl)urea 13143-43-6 C₁₅H₁₆N₂O 240.30 Not reported 4-Methylphenyl (p-tolyl)
1-Benzyl-3-(4-bromophenyl)urea 13208-62-3 C₁₄H₁₃BrN₂O 305.17 Not reported 4-Bromophenyl
1-Benzyl-3-(3-nitrophenyl)urea 13141-77-0 C₁₄H₁₃N₃O₃ 271.28 Not reported 3-Nitrophenyl
1-Benzyl-3-(2,6-dimethylphenyl)urea 134810-44-9 C₁₆H₁₈N₂O 254.33 Not reported 2,6-Dimethylphenyl

Key Observations

Substituent Effects on Melting Points: Electron-withdrawing groups (e.g., -F, -Br, -NO₂) increase polarity and intermolecular interactions, leading to higher melting points. For example, 1-Benzyl-3-(4-fluorophenyl)urea has a melting point of 179°C , whereas analogs with alkyl groups (e.g., p-tolyl) lack reported melting points, suggesting lower crystalline stability. The pyrrolidine-containing analog (3-(1-Benzyl-3-pyrrolidinyl)-1,1-diphenylurea) may exhibit distinct thermal behavior due to the cyclic amine’s conformational flexibility and hydrogen-bonding capacity .

Pyrrolidine derivatives, however, may show improved solubility in aqueous or protic solvents due to the amine’s basicity.

Synthetic Yields and Methods :

  • 1-Benzyl-3-(4-fluorophenyl)urea is synthesized in 97% yield via solution-phase methods , indicating efficient coupling reactions. Pyrrolidine-containing analogs may require specialized conditions (e.g., protection/deprotection of the amine) to avoid side reactions.

Spectroscopic Characteristics :

  • Infrared (IR) and NMR data for 1-Benzyl-3-(4-fluorophenyl)urea confirm urea NH stretches (3354 cm⁻¹) and aromatic proton environments . Pyrrolidine-containing derivatives would exhibit distinct signals for the cyclic amine protons (e.g., δ 2.5–3.5 ppm in ^1H NMR).

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